molecular formula C10H12O2 B2426340 p-Hydroxyphenylbutanone CAS No. 1009-11-6; 91060-98-9

p-Hydroxyphenylbutanone

Cat. No. B2426340
CAS RN: 1009-11-6; 91060-98-9
M. Wt: 164.204
InChI Key: PARHMNZPOUVEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Hydroxyphenylbutanone is a natural product found in Rheum and Rubus idaeus with data available.

Scientific Research Applications

1. Cosmetic Applications

p-Hydroxyphenylbutanone, known as raspberry ketone, has been extensively studied for its applications in cosmetics. It's a significant compound responsible for the characteristic aroma of raspberries. Notably, its synthesis correlates with the maturation of raspberries and involves specific enzymatic reactions. These include the condensation of malonyl-CoA with p-coumaryl-CoA, catalyzed by specific enzymes identified in raspberry fruits and tissue cultures. This process results in the formation of p-hydroxyphenylbut-3-ene-2-one, which is subsequently reduced to p-hydroxyphenylbutan-2-one, imparting the raspberry aroma (Borejsza-Wysocki & Hrazdina, 1994).

2. Potential in Pharmacology

p-Hydroxyphenylbutanone has shown potential in various pharmacological applications. For instance, research has explored its role in the synthesis and activity of specific protein kinase inhibitors. These inhibitors, targeting DNA repair pathways, demonstrate the potential to enhance the effectiveness of cancer treatments. One such inhibitor, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, specifically inhibits the DNA-dependent protein kinase and has shown promise in enhancing the cytotoxicity of treatments inducing DNA double-strand breaks (Kashishian et al., 2003).

3. Biological and Environmental Impact

Studies have also investigated the biological and environmental impacts of phenolic compounds related to p-hydroxyphenylbutanone. For example, research on bisphenol S (BPS; bis[4-hydroxyphenyl]sulfone) demonstrates how the hydroxylation of its aromatic ring influences its endocrine activity. This kind of study is crucial in understanding the broader environmental and health impacts of such phenolic compounds (Skledar et al., 2016).

properties

CAS RN

1009-11-6; 91060-98-9

Product Name

p-Hydroxyphenylbutanone

Molecular Formula

C10H12O2

Molecular Weight

164.204

IUPAC Name

1-(4-hydroxyphenyl)butan-2-one

InChI

InChI=1S/C10H12O2/c1-2-9(11)7-8-3-5-10(12)6-4-8/h3-6,12H,2,7H2,1H3

InChI Key

PARHMNZPOUVEIQ-UHFFFAOYSA-N

SMILES

CCC(=O)CC1=CC=C(C=C1)O

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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